
1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole
Descripción general
Descripción
1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole, also known as 5-Benzyloxy-2,4-dichlorophenyl-5-methoxy-1H-tetrazole or BMDMT, is a synthetic organic compound belonging to the class of tetrazoles. BMDMT is a versatile compound that is widely used in scientific research, and it has been studied for its potential applications in a variety of fields.
Aplicaciones Científicas De Investigación
Molecular Structure and Docking Studies
- Tetrazole derivatives, including those similar to the chemical compound , have been studied for their molecular structures using X-ray crystallography. These compounds exhibit planar tetrazole rings with no conjugation to the aryl rings. Docking studies have been conducted to understand their orientation and interaction within the active site of enzymes like cyclooxygenase-2, indicating potential as COX-2 inhibitors (Al-Hourani et al., 2015).
Synthesis and Antimicrobial Activities
- Novel tetrazole derivatives have been synthesized and assessed for their antimicrobial activities. Some of these compounds show promising results against various microorganisms, indicating potential applications in the development of new antimicrobial agents (Bektaş et al., 2007).
Molecular Stability and Anticancer Properties
- Studies on benzimidazole derivatives bearing 1,2,4-triazole have revealed insights into their anti-cancer properties. Detailed analysis using density functional theory and molecular docking indicates that these compounds could be effective in cancer therapy, with one compound showing the strongest binding affinity in an EGFR binding pocket (Karayel, 2021).
Tetrel Bonding Interactions in Organic Synthesis
- Tetrazole derivatives are involved in π-hole tetrel bonding interactions, important in the field of organic synthesis. These interactions have been studied through Hirshfeld surface analysis and DFT calculations, offering insights into the synthesis of complex organic compounds (Ahmed et al., 2020).
Synthesis of Benzoxazole Derivatives
- The synthesis of benzoxazole derivatives has been explored, including methods for optimizing yields and purity. Such derivatives play a crucial role in various chemical syntheses and have potential applications in polymerization and other chemical processes (Song Mei-xia, 2011).
Fluorescent Probes Sensing pH and Metal Cations
- Benzoxazole and benzothiazole derivatives, related to the target compound, have been applied in fluorescent probes for sensing pH and metal cations. These compounds exhibit high sensitivity to pH changes and selectivity in metal cation detection, valuable for biological and chemical analysis (Tanaka et al., 2001).
Physicochemical Properties and Biological Activity
- The physicochemical properties and potential biological activity of triazole derivatives have been a subject of study. These investigations have provided insights into the characteristics that might influence their application in areas such as pharmacology and biochemistry (Sameluk & Kaplaushenko, 2015).
Propiedades
IUPAC Name |
1-(2,4-dichloro-5-phenylmethoxyphenyl)-5-(4-methoxyphenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O2/c1-28-16-9-7-15(8-10-16)21-24-25-26-27(21)19-12-20(18(23)11-17(19)22)29-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVNGMKATKVEEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=NN2C3=CC(=C(C=C3Cl)Cl)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



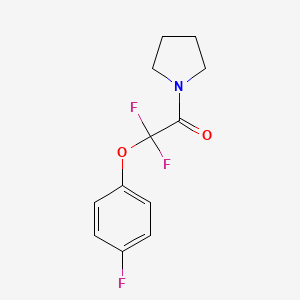

![(Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3035979.png)

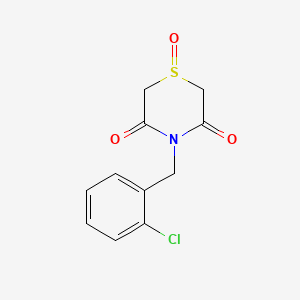
![2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B3035984.png)
![2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]sulfinyl}acetic acid](/img/structure/B3035985.png)
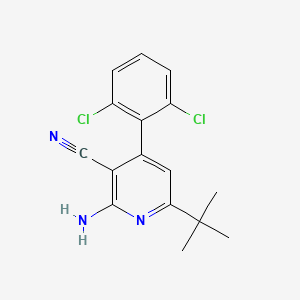
![2-{[2-(2,4-Difluoroanilino)-2-oxoethyl]sulfinyl}acetic acid](/img/structure/B3035988.png)
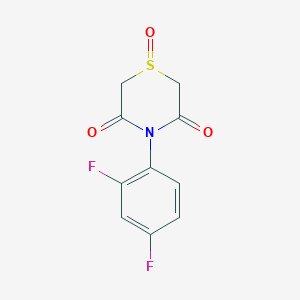
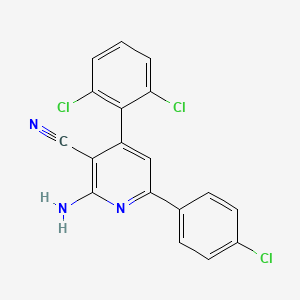
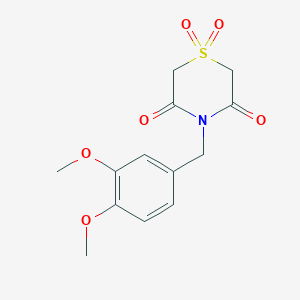

![4-bromo-N-[[4-ethyl-5-(2-phenoxyethylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B3035997.png)